molecular formula C12H15ClN2O4S B5172809 N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Katalognummer B5172809
Molekulargewicht: 318.78 g/mol
InChI-Schlüssel: HRLPCCXWAPJUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(4-morpholinylcarbonyl)-N-(3-trifluoromethylphenyl) sulfonamide (CTP-499), is a small molecule drug that has been studied for its potential therapeutic effects in various diseases. The compound was initially developed as a treatment for diabetic nephropathy, a complication of diabetes that affects the kidneys. However, recent research has suggested that CTP-499 may have broader applications in other diseases as well.

Wirkmechanismus

The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act by inhibiting oxidative stress and inflammation in the body. Oxidative stress and inflammation are thought to play a role in the development and progression of many diseases, including kidney disease and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that CTP-499 can reduce proteinuria, or the presence of excess protein in the urine, in patients with diabetic nephropathy. The compound has also been shown to improve kidney function and reduce inflammation in animal models of kidney disease. In neurodegenerative diseases, CTP-499 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CTP-499 is that it has been well-tolerated in clinical trials, with few reported side effects. This suggests that the compound may be safe for long-term use in patients with chronic diseases. However, one limitation of CTP-499 is that it has only been studied in a limited number of diseases and patient populations. Further research is needed to determine the full extent of its therapeutic potential.

Zukünftige Richtungen

There are several potential future directions for research on CTP-499. One area of interest is in the treatment of kidney diseases beyond diabetic nephropathy, such as IgA nephropathy and focal segmental glomerulosclerosis. Another area of interest is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, CTP-499 may have potential applications in other diseases characterized by oxidative stress and inflammation, such as cardiovascular diseases and certain types of cancer. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesemethoden

The synthesis of CTP-499 involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinylcarbonyl)phenylamine with methanesulfonyl chloride to form N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product, N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(4-morpholinylcarbonyl)-N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide(3-trifluoromethylphenyl) sulfonamide (CTP-499).

Wissenschaftliche Forschungsanwendungen

CTP-499 has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in various diseases. In addition to diabetic nephropathy, CTP-499 has been investigated as a treatment for other kidney diseases, such as IgA nephropathy and focal segmental glomerulosclerosis. The compound has also been studied in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in cardiovascular diseases, such as heart failure and hypertension.

Eigenschaften

IUPAC Name

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-20(17,18)14-9-2-3-10(11(13)8-9)12(16)15-4-6-19-7-5-15/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLPCCXWAPJUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.